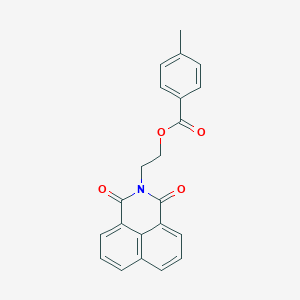

2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate is an organic compound with a wide range of applications in the scientific research field. It is a derivative of the isoquinoline family of compounds, which has been studied extensively for its therapeutic and medicinal properties. This compound is synthesized through a variety of methods and is used in a variety of experiments, including biochemical and physiological studies.

Applications De Recherche Scientifique

Overview of Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, structurally related to 2-(1,3-Dioxo-1H-benzo(de)isoquinolin-2(3H)-yl)ethyl 4-methylbenzenecarboxylate, have been extensively studied for their pharmacological importance. A review by Danao et al. (2021) reveals the biological potentials of isoquinoline (ISOQ) compounds, highlighting their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. This comprehensive analysis serves as a reference for medicinal chemists and researchers in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021.

Antioxidant Capacity and Reaction Pathways

Another study focuses on the antioxidant capacity of related compounds. Ilyasov et al. (2020) elucidate the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, used to measure antioxidant capacity. This analysis revealed that some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. This insight into specific reactions like coupling, which might bias comparisons between antioxidants, emphasizes the complexity and specificity of antioxidant mechanisms Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020.

Applications in Organic Pollutants Treatment

The role of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by enzymes presents a novel approach to treating organic pollutants. Husain and Husain (2007) discuss how these mediators increase the range of substrates and efficiency of degradation, which could play a crucial role in the remediation of aromatic compounds present in industrial effluents Husain, Q. Husain, 2007.

Synthetic Approaches and Biological Importance

Research into synthetic protocols for creating complex molecules like 6H-Benzo[c]chromen-6-ones, which share structural similarities with the compound of interest, highlights the pharmaceutical importance of such structures. Mazimba (2016) reviews various synthetic strategies that underline the pharmacological significance of these core structures found in secondary metabolites, emphasizing the need for synthetic procedures due to their limited natural quantities and considerable pharmacological importance Mazimba, 2016.

Propriétés

IUPAC Name |

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c1-14-8-10-16(11-9-14)22(26)27-13-12-23-20(24)17-6-2-4-15-5-3-7-18(19(15)17)21(23)25/h2-11H,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYELZQVYFQZMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)

![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)

![N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B371332.png)

![N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371333.png)

![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)

![1-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-2-dodecylsulfanylethanone](/img/structure/B371336.png)

![N-(4-ethoxyphenyl)-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]acetamide](/img/structure/B371338.png)

![N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide](/img/structure/B371339.png)